3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one
Description
This compound is a quinolin-4-one derivative characterized by a benzenesulfonyl group at position 3, a 4-fluorophenylmethyl substituent at position 1, and a methoxy group at position 5.
- Sulfonyl groups (benzenesulfonyl) enhance binding to hydrophobic pockets in target proteins.
- Fluorophenyl moieties improve metabolic stability and membrane permeability.
- Methoxy groups influence electronic properties and solubility .
Synthetic routes for analogous compounds (e.g., triazole or morpholine derivatives) involve condensation reactions with halogenated ketones or sodium ethoxide-mediated alkylation, as seen in related quinolinone syntheses . Crystallographic refinement using SHELX software (e.g., SHELXL) confirms structural configurations, a critical step for validating synthetic outcomes .
Properties
IUPAC Name |
3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxyquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-29-18-11-12-21-20(13-18)23(26)22(30(27,28)19-5-3-2-4-6-19)15-25(21)14-16-7-9-17(24)10-8-16/h2-13,15H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJDBUOPKBXOEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the quinoline core using benzenesulfonyl chloride in the presence of a base such as pyridine.
Addition of the fluorophenylmethyl group: This can be done through a Friedel-Crafts alkylation reaction, where the quinoline core reacts with 4-fluorobenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of the benzenesulfonyl group, yielding the corresponding quinoline derivative.
Scientific Research Applications
3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as topoisomerases and kinases, which are involved in DNA replication and cell division. This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, physicochemical properties, and research findings for 3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one and its analogs:
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- Fluoro vs. Methoxy at R6 : Fluoro-substituted analogs (e.g., Analog 1 and 2) exhibit higher membrane permeability but lower solubility than the methoxy-containing target compound .
- Sulfonyl Group Variations : Chlorobenzenesulfonyl (Analog 1) increases steric hindrance, reducing binding to mammalian targets but enhancing antifungal potency. Isopropylphenylsulfonyl (Analog 3) improves thermal stability for agrochemical formulations .
Synthetic Feasibility :
- Sodium ethoxide-mediated alkylation () is a generalizable method for introducing benzyl groups at R1. However, steric bulk (e.g., isopropyl in Analog 3) requires longer reaction times .
Crystallographic Validation :
- SHELXL refinement () confirms that fluorophenylmethyl groups adopt planar conformations, critical for π-π stacking interactions in protein binding .
Biological Activity
3-(benzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one is a derivative of the quinoline family, known for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: this compound
- Molecular Formula: C19H18ClN2O4S
- Molecular Weight: 398.87 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic processes, contributing to its therapeutic effects.
- DNA Intercalation: Quinoline derivatives can intercalate into DNA, disrupting its structure and function, which is particularly useful in anticancer therapies.
- Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.
Anticancer Activity
Several studies have evaluated the anticancer properties of quinoline derivatives, including this compound. For instance:
- Study Findings: A study indicated that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for these compounds ranged from 1.94 µM to higher concentrations depending on the specific derivative and cell line tested .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | 769-P (renal cancer) | 1.94 |
| Compound B | HepG2 (liver cancer) | 5.67 |
| Compound C | H2170 (lung cancer) | 10.12 |
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent:
- Mechanism: Its sulfonyl group enhances lipophilicity, which is essential for penetrating bacterial membranes.
- Study Results: In vitro studies demonstrated that related quinoline derivatives possess potent activity against various bacterial strains, suggesting potential for further development as antibiotics.
Anti-inflammatory Effects
Research indicates that quinoline derivatives can exhibit anti-inflammatory properties:
- In Vivo Studies: Animal models treated with these compounds showed reduced markers of inflammation and improved histological outcomes in tissues affected by inflammatory conditions .
Case Studies
A few notable case studies highlight the biological activity of this compound:
- Cytotoxicity in Cancer Cells:
- Antimicrobial Screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
